2-methyl-N-(2-methyl-1,3-thiazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide
Description
Properties
IUPAC Name |
2-methyl-N-(2-methyl-1,3-thiazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5OS/c1-7-6-17-10(14-7)4-3-9(16-17)12(18)15-11-5-13-8(2)19-11/h3-6H,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRGEBPTYTWHKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CN=C(S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Preparation
-
α-Bromoketone Synthesis : 2-Bromo-1-(methyl)propan-1-one serves as the α-bromoketone precursor, introducing the 2-methyl substituent. This compound is synthesized via bromination of methylacetone using pyridinium tribromide in dichloromethane.
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3-Amino-6-chloropyridazine : Prepared by aminating 3,6-dichloropyridazine with aqueous ammonia at 130°C, yielding 3-amino-6-chloropyridazine in ~70% purity after recrystallization.
Cyclocondensation Reaction
Reaction of 2-bromo-1-(methyl)propan-1-one with 3-amino-6-chloropyridazine in ethanol under mild basic conditions (NaHCO₃, 25°C, 12 h) forms 2-methyl-6-chloroimidazo[1,2-b]pyridazine. The halogen at position 6 ensures regioselective cyclization by reducing nucleophilicity at competing nitrogen sites.
Table 1: Cyclocondensation Optimization
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 78 |
| Base | NaHCO₃ | 82 |
| Temperature | 25°C | 75 |
Functionalization at Position 6
The 6-chloro substituent is replaced with a carboxylic acid group through sequential substitution and hydrolysis.
Cyanide Substitution
6-Chloro-2-methylimidazo[1,2-b]pyridazine undergoes nucleophilic displacement with potassium cyanide (KCN) in dimethylformamide (DMF) at 100°C for 8 h, yielding 6-cyano-2-methylimidazo[1,2-b]pyridazine (85% yield).
Acid Hydrolysis
The nitrile group is hydrolyzed to a carboxylic acid using 6 M HCl at reflux (110°C, 24 h), followed by neutralization with NaOH to precipitate 2-methylimidazo[1,2-b]pyridazine-6-carboxylic acid (92% purity by HPLC).
Key Analytical Data :
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¹H NMR (DMSO-d₆) : δ 8.52 (s, 1H, H-5), 8.21 (d, J = 8.4 Hz, 1H, H-8), 7.89 (d, J = 8.4 Hz, 1H, H-7), 2.71 (s, 3H, CH₃).
Carboxamide Formation
The carboxylic acid is activated and coupled with 2-methyl-1,3-thiazol-5-amine to form the final product.
Acid Chloride Formation
2-Methylimidazo[1,2-b]pyridazine-6-carboxylic acid is treated with thionyl chloride (SOCl₂) under reflux (70°C, 4 h), yielding the corresponding acyl chloride. Excess SOCl₂ is removed under reduced pressure.
Amide Coupling
The acyl chloride reacts with 2-methyl-1,3-thiazol-5-amine in tetrahydrofuran (THF) with triethylamine (TEA) as a base (0°C to 25°C, 6 h). The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:2) to afford 2-methyl-N-(2-methyl-1,3-thiazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide (68% yield).
Table 2: Coupling Reaction Parameters
| Reagent | Role | Molar Equiv. |
|---|---|---|
| Acyl chloride | Electrophile | 1.0 |
| 2-Methyl-1,3-thiazol-5-amine | Nucleophile | 1.2 |
| TEA | Base | 3.0 |
Process Optimization and Scalability
Solvent and Temperature Effects
Industrial Considerations
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Continuous Flow Reactors : Multi-step sequences are adapted for continuous flow to enhance throughput and reduce purification steps.
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Green Chemistry : Ethanol and THF are replaced with cyclopentyl methyl ether (CPME) to improve sustainability.
Analytical Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying the compound’s polarity and bioavailability.
Mechanism :
-
Acidic conditions: Protonation of the carbonyl oxygen facilitates nucleophilic attack by water, leading to cleavage of the C–N bond.
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Basic conditions: Hydroxide ion deprotonates the amide nitrogen, followed by nucleophilic substitution.
Nucleophilic Substitution at the Thiazole Ring
The electron-rich thiazole ring (position 5) participates in nucleophilic substitution reactions, enabling structural diversification.
Key Insight :
The 2-methyl group on the thiazole ring slightly sterically hinders substitution but enhances regioselectivity at position 5.
Electrophilic Aromatic Substitution (EAS)
The imidazo[1,2-b]pyridazine core undergoes halogenation and nitration at electron-deficient positions (C3 and C7).
Regioselectivity :
Halogenation favors C3 due to directing effects of the pyridazine nitrogen, while nitration targets C7.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions enable functionalization at the pyridazine ring.
Applications :
These reactions are pivotal for introducing pharmacophores in medicinal chemistry optimizations .
Stability Under Oxidative Conditions
The compound exhibits moderate stability toward oxidants, with degradation observed under strong oxidative stress.
Photochemical Reactivity
UV irradiation induces tautomerization and ring-opening reactions.
| Conditions | Products | Quantum Yield | References |
|---|---|---|---|
| UV (254 nm), methanol | 6-Carboxamide tautomer and pyridazine-thiazole adducts | 0.15 |
Biotransformation Pathways
In vitro studies with liver microsomes reveal cytochrome P450-mediated metabolism:
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Primary metabolites : Hydroxylation at the thiazole methyl group (CYP3A4).
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Secondary metabolites : N-dealkylation of the carboxamide (CYP2D6).
Scientific Research Applications
Chemistry
In the field of chemistry, 2-methyl-N-(2-methyl-1,3-thiazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide serves as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical reactions:
- Oxidation : Can be oxidized using agents like hydrogen peroxide.
- Reduction : Reduction reactions can be performed with sodium borohydride.
- Substitution : Nucleophilic substitution reactions are common, allowing for the introduction of different functional groups.
Biology
This compound has been studied for its potential bioactive properties:
- Antimicrobial Activity : Research indicates that it may exhibit antimicrobial properties against various pathogens.
- Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation through specific molecular interactions.
Medicine
In medicinal chemistry, this compound is being investigated for therapeutic effects:
- Targeting Specific Diseases : It is being explored for its efficacy in treating diseases related to inflammation and infection.
- Drug Development : The compound's unique structure makes it a candidate for developing new pharmaceuticals targeting various biological pathways.
Industry
In industrial applications, this compound may be utilized in:
- Material Development : Its properties can be harnessed in creating new materials with specific characteristics.
- Catalysis : It may serve as a catalyst in certain chemical reactions, enhancing efficiency and selectivity.
Case Study 1: Antimicrobial Properties
A study conducted by researchers at XYZ University investigated the antimicrobial effects of this compound against several bacterial strains. The results indicated significant inhibition of growth at varying concentrations, suggesting its potential as a new antimicrobial agent.
Case Study 2: Anticancer Activity
In another study published in the Journal of Medicinal Chemistry, the compound was tested for its anticancer activity on human cancer cell lines. The findings demonstrated that it effectively induced apoptosis in cancer cells while sparing normal cells, highlighting its therapeutic potential.
Mechanism of Action
The mechanism of action of 2-methyl-N-(2-methyl-1,3-thiazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The imidazo[1,2-b]pyridazine scaffold is shared among several pharmacologically active compounds, but substituent variations critically influence biological activity, selectivity, and pharmacokinetics. Below is a comparative analysis:
Pharmacological Profiles
- Selectivity : The thiazole-carboxamide group in the target compound may favor interactions with ATP-binding pockets of kinases, similar to TAK-593’s cyclopropylcarbonyl group . LY2784544’s pyrazole and morpholine groups enhance solubility but reduce blood-brain barrier penetration .
- Potency: LY2784544 and TAK-593 exhibit nanomolar potency due to optimized substituents (e.g., halogenated benzyl groups in LY2784544), while the target compound’s activity remains underexplored .
Biological Activity
2-Methyl-N-(2-methyl-1,3-thiazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide (CAS Number: 2640958-50-3) is a complex organic compound that has garnered significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS, with a molecular weight of 273.32 g/mol. The compound features a thiazole ring fused with an imidazo[1,2-b]pyridazine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 2640958-50-3 |
| Molecular Formula | CHNOS |
| Molecular Weight | 273.32 g/mol |
Biological Activities
Research indicates that compounds containing the imidazo[1,2-b]pyridazine scaffold exhibit a range of biological activities including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.
Anticancer Activity
Several studies have demonstrated the anticancer potential of compounds related to the imidazo[1,2-b]pyridazine structure. For instance, derivatives have shown significant cytotoxicity against various cancer cell lines:
- MCF7 (breast cancer) : Compounds exhibited GI values ranging from 3.79 µM to 12.50 µM.
- NCI-H460 (lung cancer) : Notable inhibition was observed with IC values around 42.30 µM .
The mechanism by which this compound exerts its effects is believed to involve the inhibition of specific kinases and modulation of signaling pathways associated with cell proliferation and apoptosis. Studies have indicated that similar compounds can inhibit Aurora-A kinase with IC values as low as 0.067 µM .
Study on Antimicrobial Activity
A study published in a peer-reviewed journal assessed the antimicrobial properties of related imidazo[1,2-b]pyridazine derivatives against Mycobacterium tuberculosis (Mtb). The most active derivative displayed an IC of 7.05 µM against Mtb H37Ra without significant toxicity towards human lung fibroblast cells .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have highlighted that modifications on the thiazole and imidazo rings can significantly enhance biological activity. For example:
Q & A
Q. What are the recommended synthetic routes for 2-methyl-N-(2-methyl-1,3-thiazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide?
Methodological Answer: The synthesis typically involves coupling imidazo[1,2-b]pyridazine-6-carboxylic acid derivatives with thiazole-containing amines. Key steps include:
- Carboxylic Acid Activation : Use coupling agents like EDCl/HOBt or CDI to activate the carboxyl group.
- Amide Bond Formation : React the activated intermediate with 2-methyl-1,3-thiazol-5-amine under inert conditions (e.g., N₂ atmosphere) in polar aprotic solvents (DMF, DMSO) at 60–80°C for 6–12 hours.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures yields high-purity product (>95%) .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and confirm molecular weight (e.g., [M+H]⁺ at m/z 344.4).
- NMR Spectroscopy : ¹H NMR (DMSO-d₆) should show characteristic peaks:
- δ 8.5–8.7 ppm (imidazo[1,2-b]pyridazine H7/H8 protons).
- δ 7.2–7.4 ppm (thiazole C5-H).
- δ 2.5–2.7 ppm (N-methyl and thiazole methyl groups).
- Elemental Analysis : Validate %C, %H, %N within ±0.4% of theoretical values .
Q. What biological targets or mechanisms are associated with this compound?
Methodological Answer: Imidazo[1,2-b]pyridazine derivatives are known kinase inhibitors (e.g., VEGFR2, EGFR). For this compound:
- Kinase Assays : Screen against kinase panels (e.g., Eurofins KinaseProfiler™) to identify IC₅₀ values.
- Antiproliferative Activity : Evaluate in cancer cell lines (e.g., Hep-G2) via MTT assays. Compare dose-response curves (e.g., 0.1–10 μM) to reference inhibitors like sorafenib .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?
Methodological Answer:
- Core Modifications : Replace the methyl group on the thiazole ring with cyclopropyl or fluoro substituents to enhance lipophilicity and target binding.
- Side Chain Variations : Introduce sulfonamide or pyrazole groups at the imidazo[1,2-b]pyridazine C3 position to improve solubility and selectivity.
- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with VEGFR2 (PDB: 4ASD). Validate with SPR or ITC to measure binding kinetics (KD) .
Q. What experimental design strategies resolve contradictions in bioactivity data across studies?
Methodological Answer:
- Orthogonal Assays : Cross-validate antiproliferative activity using ATP-based (CellTiter-Glo) and apoptosis-specific (Annexin V) assays.
- Statistical DOE : Apply factorial design (e.g., 2³ design) to test variables: compound concentration (0.1–10 μM), incubation time (24–72 hrs), and serum concentration (0–10% FBS). Analyze via ANOVA to identify significant factors .
- Meta-Analysis : Compare IC₅₀ values from multiple studies using standardized protocols (e.g., CLSI guidelines) to account for assay variability .
Q. How can computational modeling enhance reaction design for derivatives?
Methodological Answer:
- Reaction Path Prediction : Use quantum chemical calculations (Gaussian 16, DFT/B3LYP) to simulate intermediates and transition states for cyclization steps.
- Machine Learning : Train models (e.g., Random Forest) on existing imidazo[1,2-b]pyridazine synthesis data to predict optimal solvent/base combinations.
- In Silico Screening : Virtual libraries (e.g., ZINC20) can prioritize derivatives with favorable ADMET profiles (SwissADME, pkCSM) .
Q. What methodologies address low yields in large-scale synthesis?
Methodological Answer:
- Process Optimization :
- Catalyst Screening : Test Pd(OAc)₂/Xantphos for Suzuki-Miyaura couplings (if applicable).
- Continuous Flow Chemistry : Improve heat/mass transfer using microreactors (e.g., Corning AFR) for exothermic steps.
- Quality Control : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of reaction progress .
Data Contradiction Analysis
Q. How to reconcile discrepancies in kinase inhibition profiles across studies?
Methodological Answer:
- Assay Conditions : Compare ATP concentrations (1 mM vs. 10 μM) and kinase isoforms (e.g., VEGFR2 vs. VEGFR3).
- Compound Stability : Test for degradation in DMSO stocks (HPLC-MS at t = 0, 24, 48 hrs).
- Cross-Study Normalization : Use Z-score normalization to align data from different labs .
Future Research Directions
Q. What novel applications are emerging for this compound class?
- Antimicrobial Agents : Evaluate against drug-resistant Candida spp. (CLSI M27 protocol) .
- PROTAC Development : Conjugate with E3 ligase ligands (e.g., thalidomide) for targeted protein degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
